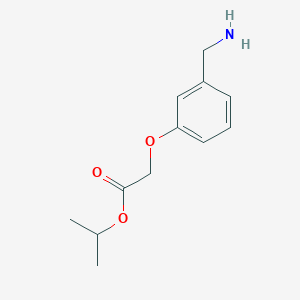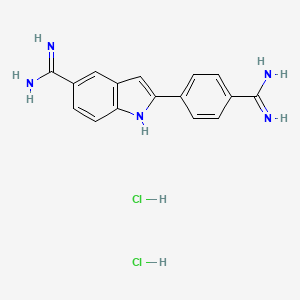
2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide dihydrochloride is a chemical compound with the molecular formula C16H15N5·2HCl and a molecular weight of 350.25 g/mol . It is known for its fluorescent properties and is commonly used as a DNA-binding dye in various biological and chemical research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide dihydrochloride involves multiple steps, starting from the appropriate indole derivativesThe final step involves the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium azide, potassium cyanide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe for detecting and quantifying nucleic acids.
Biology: Employed in fluorescence microscopy to stain DNA in cells and tissues.
Medicine: Utilized in diagnostic assays to detect genetic material and study cellular processes.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications
Mecanismo De Acción
The compound exerts its effects by binding to the minor groove of double-stranded DNA, preferentially at AT-rich regions. This binding enhances its fluorescence, making it a valuable tool for visualizing DNA. The molecular targets include DNA and RNA, and the pathways involved are primarily related to nucleic acid binding and fluorescence emission .
Comparación Con Compuestos Similares
Similar Compounds
4’,6-Diamidino-2-phenylindole dihydrochloride (DAPI): Another DNA-binding dye with similar fluorescent properties.
Ethidium Bromide: A commonly used nucleic acid stain with different binding characteristics.
Hoechst 33342: A bisbenzimide derivative used for staining DNA in live and fixed cells
Uniqueness
2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide dihydrochloride is unique due to its high specificity for AT-rich regions of DNA and its strong fluorescence, which makes it particularly useful in applications requiring precise DNA visualization .
Propiedades
Fórmula molecular |
C16H17Cl2N5 |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C16H15N5.2ClH/c17-15(18)10-3-1-9(2-4-10)14-8-12-7-11(16(19)20)5-6-13(12)21-14;;/h1-8,21H,(H3,17,18)(H3,19,20);2*1H |
Clave InChI |
LGRUTEXALOPTET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)C(=N)N)C(=N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-](/img/structure/B12966826.png)
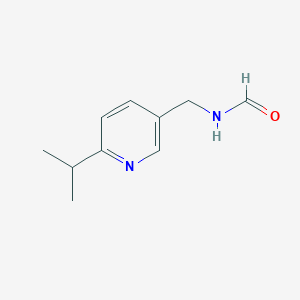
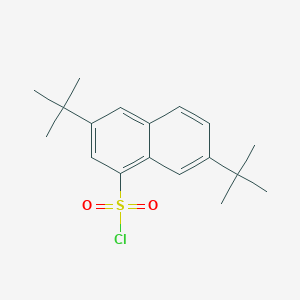
![2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12966843.png)
![1'-((Benzyloxy)carbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12966845.png)
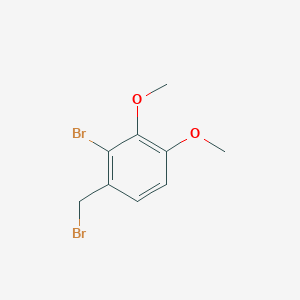


![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B12966870.png)
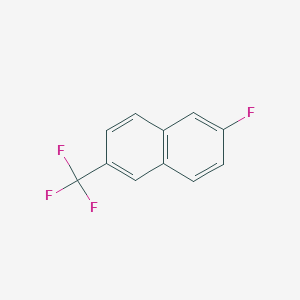

![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)

